Ethyl (E)-8-methylnon-6-enoate can be derived from natural sources or synthesized through chemical processes. Its classification falls under the category of alkenes due to the presence of a carbon-carbon double bond and carboxylic acid derivatives because it is an ester formed from an alcohol and a carboxylic acid.
The synthesis of Ethyl (E)-8-methylnon-6-enoate typically involves several methods, with one common approach being the esterification of (E)-8-methylnon-6-enoic acid with ethanol. The general reaction can be represented as follows:
Ethyl (E)-8-methylnon-6-enoate has a distinct molecular structure characterized by:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure:
Ethyl (E)-8-methylnon-6-enoate can undergo various chemical reactions due to its functional groups:
The mechanism of action for Ethyl (E)-8-methylnon-6-enoate primarily involves its interaction with biological systems, particularly in metabolic pathways involving fatty acids.
This compound is involved in:
Ethyl (E)-8-methylnon-6-enoate is soluble in organic solvents but insoluble in water, which influences its absorption and distribution in biological systems.
Ethyl (E)-8-methylnon-6-enoate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 182.26 g/mol |
Boiling Point | Approximately 210 °C |
Density | ~0.87 g/cm³ |
Solubility | Soluble in organic solvents; insoluble in water |
Flash Point | ~100 °C |
These properties indicate its volatility and potential use in various applications requiring specific solvent characteristics.
Ethyl (E)-8-methylnon-6-enoate has diverse applications across several scientific fields:
Ethyl (E)-8-methylnon-6-enoate belongs to the class of α,β-unsaturated esters, characterized by a carbonyl group adjacent to a carbon-carbon double bond. This structural motif confers distinctive electronic properties and chemical reactivity, making it pivotal in synthetic organic chemistry. The ester’s electron-withdrawing nature polarizes the double bond, enhancing its susceptibility to nucleophilic attacks (Michael additions) and enabling its role as an electrophile in carbon-carbon bond-forming reactions [8]. Such reactivity is exploited in synthesizing complex natural product backbones, including terpenoids and fatty acid derivatives.
The compound’s specific structure—featuring a branched alkyl chain (8-methyl group) and E-configured unsaturation—influences its stereochemical behavior and intermolecular interactions. These features are critical in catalysis and materials science, where steric bulk dictates enantioselectivity and molecular packing. Table 1 compares key structural attributes of related α,β-unsaturated esters:
Table 1: Structural and Physical Properties of α,β-Unsaturated Esters
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
---|---|---|---|
Ethyl (E)-8-methylnon-6-enoate | C₁₂H₂₂O₂ | 198.31 | 8-methyl branch, E-configuration |
Ethyl 7-methyloct-7-enoate | C₁₁H₂₀O₂ | 184.28 | Shorter chain, no branching |
Ethyl 6-methylhept-6-enoate | C₁₀H₁₈O₂ | 170.25 | Compact chain, high volatility |
Ethyl non-8-enoate | C₁₁H₂₀O₂ | 184.28 | Linear chain, terminal unsaturation |
Data adapted from Synquest Labs [8].
This ester serves as a structural analogue of bioactive natural metabolites, particularly those derived from fatty acids and terpenoid pathways. Its branched chain mirrors methylated fatty acids found in plant cuticles and microbial volatiles, which mediate ecological interactions. For example, 8-methylnon-6-enoic acid—a hydrolysis product of this ester—is identified as a thermal decomposition marker of capsaicinoids (e.g., capsaicin from Capsicum chinense) [10]. Capsaicinoids contain alkyl chains with similar methyl branching, underscoring the ester’s relevance in mimicking biologically active scaffolds.
In flavor chemistry, ethyl (E)-8-methylnon-6-enoate contributes to complex aroma profiles in fermented foods. Its detection in Sichuan hotpot seasoning, especially when prepared with green chili peppers (Capsicum annuum), highlights its role as a flavor ester [9]. The compound’s volatility and lipophilicity allow it to partition into lipid matrices, enhancing sensory attributes like fruitiness and herbaceousness in culinary products. This positions it as a target molecule for biocatalytic synthesis or green extraction methods aimed at natural flavor enhancement.
The earliest identifications of ethyl (E)-8-methylnon-6-enoate emerged from studies on capsaicin degradation and plant volatiles. In the late 20th century, thermal processing of capsaicin revealed 8-methylnon-6-enoic acid as a key breakdown product [10], implying that its ethyl ester could form via esterification during fermentation or cooking. Concurrently, advances in gas chromatography-mass spectrometry (GC-MS) enabled the detection of trace esters in complex botanical matrices.
In 2022, Ye et al. documented this ester in fermented Chinese chili peppers (Capsicum spp.), marking a significant milestone in its recognition as a natural flavor compound [9]. The study contrasted volatile profiles between red and green cultivars, noting higher concentrations of ethyl (E)-8-methylnon-6-enoate in the latter. This discovery underscored the impact of cultivar-specific metabolism on ester biosynthesis. Early structural characterization relied on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which confirmed the E-configuration and ester linkage. The compound’s CAS registry (485320-28-3) and MDL number (MFCD00671858) later standardized its identification in chemical databases [8].
Table 2: Key Identifiers for Ethyl (E)-8-Methylnon-6-Enoate
Chemical Descriptor | Identifier |
---|---|
CAS Registry Number | 485320-28-3 |
MDL Number | MFCD00671858 |
Molecular Formula | C₁₂H₂₂O₂ |
IUPAC Name | Ethyl (E)-8-methylnon-6-enoate |
Compound Names Mentioned in Article:
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